molecular formula C19H20N2O3 B5009059 2-{[(4-butoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

2-{[(4-butoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B5009059
M. Wt: 324.4 g/mol
InChI Key: XWZNWURLMPUNSV-UHFFFAOYSA-N
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Description

Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances . They are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .


Synthesis Analysis

The synthesis process of isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .


Molecular Structure Analysis

The chemical structures of isoindoline-1,3-dione derivatives are typically elucidated by methods of elemental and spectral analysis, including FT–IR, H NMR, and MS .


Chemical Reactions Analysis

Isoindoline-1,3-diones have diverse chemical reactivity and promising applications . They have been explored in various synthetic methodologies to access these intriguing heterocyclic compounds .


Physical and Chemical Properties Analysis

The physicochemical properties of isoindoline-1,3-dione derivatives are typically determined on the basis of Lipiński’s rule .

Mechanism of Action

While the specific mechanism of action for “2-{[(4-butoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione” is not available, isoindoline-1,3-dione derivatives have been studied for their inhibitory activity against certain enzymes .

Future Directions

The development of isoindoline-1,3-diones heterocycles is a subject of substantial interest and ingenuity among researchers . The importance of understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives has been emphasized, with the aim of unlocking their potential as therapeutic agents .

Properties

IUPAC Name

2-[(4-butoxyanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-3-12-24-15-10-8-14(9-11-15)20-13-21-18(22)16-6-4-5-7-17(16)19(21)23/h4-11,20H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZNWURLMPUNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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